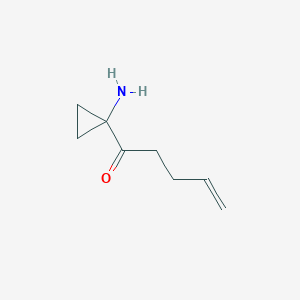
1-(1-Aminocyclopropyl)pent-4-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminocyclopropyl)pent-4-en-1-one is a chemical compound with the molecular formula C₈H₁₃NO It is characterized by the presence of an aminocyclopropyl group attached to a pent-4-en-1-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)pent-4-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbenes .
Industrial Production Methods
化学反应分析
Types of Reactions
1-(1-Aminocyclopropyl)pent-4-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclopropyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
科学研究应用
1-(1-Aminocyclopropyl)pent-4-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds
作用机制
The mechanism of action of 1-(1-Aminocyclopropyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may act by binding to proteins or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(1-Aminocyclopropyl)pent-4-en-1-one include:
- 1-Aminocyclopropane-1-carboxylic acid
- 1-Aminocyclopropylphosphonate
Uniqueness
This compound is unique due to its specific structural features, such as the aminocyclopropyl group attached to a pent-4-en-1-one backbone. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
生物活性
1-(1-Aminocyclopropyl)pent-4-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₁₃N
- Molecular Weight : 139.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a modulator for certain receptors and enzymes, influencing pathways related to cellular signaling and metabolic processes.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors are critical in mediating various physiological responses. The compound may exhibit agonistic or antagonistic effects on specific GPCRs, thus influencing downstream signaling pathways .
- Enzymatic Activity : The compound's structural features suggest it may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its biological effects.
Biological Activity Studies
Recent studies have investigated the pharmacological properties of this compound. These studies focus on its efficacy against various biological targets and its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the biological relevance of this compound:
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. In vitro experiments showed that it could mitigate oxidative stress-induced neuronal damage, which is crucial for developing treatments for neurodegenerative diseases .
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
1-(1-aminocyclopropyl)pent-4-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-7(10)8(9)5-6-8/h2H,1,3-6,9H2 |
InChI 键 |
FOUVCOOYRNFTDG-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC(=O)C1(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















